molecular formula C22H25N3O3S B2546614 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide CAS No. 933214-33-6

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide

Cat. No.: B2546614
CAS No.: 933214-33-6
M. Wt: 411.52
InChI Key: WIYIQLGASZEEBK-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformations

  • Synthesis Techniques : The chemical compound is related to benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones. These are synthesized through cyclization processes involving specific reagents like NaH and Pd-catalyzed C-N coupling (Kalogirou, Kourtellaris, & Koutentis, 2021). Such chemical transformations are fundamental in developing new compounds for various applications.

Applications in Biological Studies

  • Insecticidal Properties : Some heterocycles incorporating thiadiazole moiety, closely related to the compound , have demonstrated potential as insecticidal agents. These compounds, synthesized through various chemical reactions, have shown efficacy against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

  • Anticancer Activities : Research indicates that certain benzamide derivatives, which share structural similarities with the compound , have been evaluated for their anticancer properties. These compounds have been tested against various cancer cell lines, showing promising results (Tiwari et al., 2017). This suggests potential applications in cancer research and treatment.

Chemical Reactions and Properties

  • Reactivity and Synthesis of Derivatives : Studies have focused on the synthesis of various benzamide derivatives and their reactions under different conditions. These reactions include cyclization processes and treatments with various reagents, leading to the formation of compounds with potential biological activity (Mohamed et al., 2020).

  • Catalysis and Reaction Enhancement : Research on benzamide and related compounds has explored their role in catalysis and reaction enhancement. For instance, the platinum-catalyzed addition of primary, acyclic aryl, and alkyl carboxamides to ethylene and propylene has been studied, showcasing the compound's utility in organic synthesis (Wang and Widenhoefer, 2004).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c26-22(23-15-14-16-6-2-1-3-7-16)18-12-10-17(11-13-18)21-24-19-8-4-5-9-20(19)29(27,28)25-21/h4-6,8-13,21,24-25H,1-3,7,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYIQLGASZEEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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